molecular formula C8H15NO B15302854 (3AR,5R,7aS)-octahydro-1H-isoindol-5-ol

(3AR,5R,7aS)-octahydro-1H-isoindol-5-ol

Cat. No.: B15302854
M. Wt: 141.21 g/mol
InChI Key: DPOLLBMYIRHSRA-GJMOJQLCSA-N
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Description

rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol is a chiral compound with a unique structure that includes an isoindoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a ketone or an ester, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction conditions typically include a solvent like tetrahydrofuran (THF) or ethanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon, and hydrogen gas to reduce the precursor compound. The reaction is conducted under controlled pressure and temperature to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated isoindoline derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

  • (3aR,5R,7aS)-5-hydroxy-octahydro-1H-isoindole-2-carboxylate
  • (3S,3Ar,5R,7aS)-3a-acetyl-3-hydroxy-7a-methyl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]prop-2-enoic acid

Uniqueness

rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol is unique due to its specific stereochemistry and the presence of the isoindoline ring system. This structural feature imparts distinct reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(3aR,5R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol

InChI

InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8-/m1/s1

InChI Key

DPOLLBMYIRHSRA-GJMOJQLCSA-N

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2C[C@@H]1O

Canonical SMILES

C1CC2CNCC2CC1O

Origin of Product

United States

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